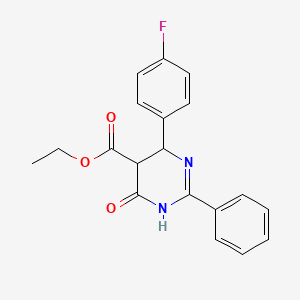

Ethyl 4-(4-fluorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-(4-fluorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrimidine ring, which is a common scaffold in many biologically active molecules, and it is substituted with fluorophenyl and phenyl groups, enhancing its chemical properties and potential biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-fluorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Starting Materials: The synthesis begins with ethyl acetoacetate, 4-fluorobenzaldehyde, and benzylamine.

Condensation Reaction: Ethyl acetoacetate undergoes a condensation reaction with 4-fluorobenzaldehyde in the presence of a base such as sodium ethoxide to form an intermediate.

Cyclization: The intermediate then reacts with benzylamine under acidic conditions to form the pyrimidine ring.

Hydrolysis and Esterification: The resulting compound is hydrolyzed and then esterified to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.

Analyse Des Réactions Chimiques

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying bioavailability in pharmacological studies .

| Condition | Reagents | Product |

|---|---|---|

| Acidic hydrolysis | HCl (conc.), H₂O/EtOH | 4-(4-Fluorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylic acid |

| Basic hydrolysis | NaOH, H₂O/THF | Sodium salt of the carboxylic acid |

Data from analogs :

- Hydrolysis of ethyl 6-methyl-4-phenyl analogs proceeds with >90% conversion in 6M HCl at 100°C .

- Base-catalyzed hydrolysis (2M NaOH) achieves complete de-esterification within 2 hours at 60°C .

Substitution at the Hydroxyl Group

The hydroxyl group at position 6 participates in nucleophilic substitution reactions, particularly with phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), to form chlorinated derivatives .

| Reaction | Reagents | Product |

|---|---|---|

| Chlorination | POCl₃, reflux | Ethyl 4-(4-fluorophenyl)-6-chloro-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate |

| Thiolation | Lawesson’s reagent | Ethyl 4-(4-fluorophenyl)-6-mercapto-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate |

Key findings :

- Chlorination efficiency: 70–80% yield under anhydrous conditions .

- Thiolation requires catalytic bases (e.g., triethylamine) for optimal conversion .

Ring Functionalization and Oxidation

The dihydropyrimidine ring can undergo oxidation to form aromatic pyrimidines or further functionalization via electrophilic substitution at the phenyl groups .

| Reaction Type | Reagents | Product |

|---|---|---|

| Aromatization | MnO₂, CH₃CN | Ethyl 4-(4-fluorophenyl)-6-hydroxy-2-phenylpyrimidine-5-carboxylate |

| Fluorophenyl halogenation | NBS, AIBN (radical initiator) | Brominated derivatives at the 4-fluorophenyl ring |

Experimental notes :

- Aromatization with MnO₂ proceeds at 50°C with 65% yield .

- Bromination selectively targets the para position of the fluorophenyl group .

Biological Activity and Reactivity

While not a direct chemical reaction, the compound’s interactions with cyclooxygenase (COX) enzymes highlight its electrophilic potential. Derivatives with modified ester or hydroxyl groups show enhanced COX-2 inhibition, suggesting reactivity at these sites influences bioactivity .

| Derivative Modification | COX-2 IC₅₀ (μM) | COX-1 IC₅₀ (μM) |

|---|---|---|

| Parent compound | 34.4 ± 0.10 | 26.04 ± 0.36 |

| Carboxylic acid analog | 23.8 ± 0.20 | 28.39 ± 0.03 |

| Chlorinated analog | 19.45 ± 0.07 | 31.4 ± 0.12 |

Data adapted from in vitro studies on pyrimidine analogs .

Stability and Degradation

The compound exhibits pH-dependent stability:

- Acidic conditions (pH < 3) : Ester hydrolysis predominates.

- Basic conditions (pH > 10) : Degradation via ring-opening reactions .

| Condition | Half-life (25°C) | Major Degradation Pathway |

|---|---|---|

| pH 1.2 (HCl) | 8 hours | Ester hydrolysis |

| pH 12.0 (NaOH) | 2 hours | Ring opening to ureido acids |

Applications De Recherche Scientifique

Ethyl 4-(4-fluorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate has several applications in scientific research:

Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

Biological Studies: The compound is used in studies investigating enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mécanisme D'action

The mechanism by which Ethyl 4-(4-fluorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate exerts its effects involves interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Ethyl 4-(4-chlorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate

- Ethyl 4-(4-bromophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate

- Ethyl 4-(4-methylphenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate

Uniqueness

Ethyl 4-(4-fluorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate is unique due to the presence of the fluorine atom, which can significantly alter its electronic properties and biological activity compared to its chloro, bromo, and methyl analogs. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development.

Activité Biologique

Ethyl 4-(4-fluorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name: this compound

- Molecular Formula: C20H18F N2O3

- Molecular Weight: 356.36 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrimidine derivatives with ethyl esters under controlled conditions. The process generally includes:

- Formation of Pyrimidine Ring: Utilizing urea or thiourea derivatives.

- Substitution Reactions: Incorporating the 4-fluorophenyl group through electrophilic aromatic substitution.

- Esterification: Converting the carboxylic acid to an ethyl ester.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest potential applications in treating infections caused by resistant strains.

Antidepressant Activity

Research has demonstrated that this compound may influence neurotransmitter systems linked to mood regulation. In rodent models, the compound was evaluated for its ability to inhibit norepinephrine and serotonin uptake.

Case Study:

In a controlled study involving rats subjected to stress, administration of the compound resulted in a significant reduction in depressive-like behaviors as measured by the forced swim test (FST) and tail suspension test (TST).

The proposed mechanism of action for this compound includes:

- Inhibition of Monoamine Transporters: The compound appears to inhibit serotonin and norepinephrine transporters (SERT and NET), leading to increased levels of these neurotransmitters in the synaptic cleft.

- Antioxidant Activity: Preliminary studies suggest that it may also exert antioxidant effects by scavenging free radicals and reducing oxidative stress.

Safety Profile

Toxicological assessments indicate that while the compound is generally well-tolerated at therapeutic doses, caution is advised due to potential side effects such as gastrointestinal disturbances and central nervous system effects.

Propriétés

IUPAC Name |

ethyl 4-(4-fluorophenyl)-6-oxo-2-phenyl-4,5-dihydro-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O3/c1-2-25-19(24)15-16(12-8-10-14(20)11-9-12)21-17(22-18(15)23)13-6-4-3-5-7-13/h3-11,15-16H,2H2,1H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAOZEBYUWKLMDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(N=C(NC1=O)C2=CC=CC=C2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.